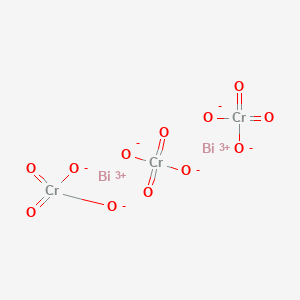
Bismuth chromate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth Chromate is an orange reddish amorphous powder . It was used as a pigment in the early 19th century but was expensive and offered no clear advantages over other available pigments at the time . It has been mentioned as a new bismuth-based semiconductor with excellent photocatalytic activity .
Synthesis Analysis
Bismuth Chromate (Cr2Bi3O11) was synthesized by a direct mixing method . This method resulted in a material with higher photocatalytic activity in both organic pollutant detoxification and oxygen evolution .Molecular Structure Analysis
Bismuth Chromate (Cr2Bi3O11) has a band gap of 2.20 eV and can be activated by photons with a wavelength below 561 nm . This suggests that it has a unique molecular structure that allows it to be used in photocatalysis .Chemical Reactions Analysis
While specific chemical reactions involving Bismuth Chromate are not mentioned in the retrieved papers, it’s noted that Bismuth Chromate exhibits higher photocatalytic activity in both organic pollutant detoxification and oxygen evolution .Physical And Chemical Properties Analysis
Bismuth Chromate is soluble in acids and alkalis, but insoluble in water and ethanol . It’s also noted for its photocatalytic activity, which is likely related to its physical and chemical properties .Applications De Recherche Scientifique
Photonic Materials
Bismuth chromate has notable applications in the field of photonic materials. Bismuth, with its diverse oxidation states and the propensity to form clusters, plays a crucial role in photonic applications. It has shown significant advancements in telecommunication, biomedicine, white light illumination, and lasers. Bismuth-activated photonic materials are particularly important due to their unique properties and applications in broadband near-infrared (NIR) optical amplifiers, fiber lasers, bioimaging, and white light-emitting diodes. However, there are key scientific questions that remain unanswered in this field, pointing to the need for further research (Sun, Zhou, & Qiu, 2014).
Photocatalysis
Bismuth chromate has demonstrated promise as a semiconductor in photocatalysis due to its high solar and visible-light responsivity. This makes it an excellent candidate for photocatalytic applications under solar light. Bismuth chromate, with its narrow band gap and wider responsive wavelength range, has shown potential in improving photocatalytic efficiency. However, the challenge of high recombination of photogenerated charge carriers needs to be addressed for better application in photocatalysis (Li, Zhang, Wang, & Meng, 2020).
Antibiotics Degradation
Research has explored the application of bismuth chromate in enhancing the performance of photocatalysts like graphitic carbon nitride for antibiotics degradation. This study involved creating surface oxygen vacancies to facilitate efficient electron transfer, demonstrating the potential of bismuth chromate in environmental applications like water treatment (Hasanvandian et al., 2021).
Cancer Chemo and Radiotherapy
Although slightly outside the specified parameters of excluding drug use and dosage, it is noteworthy that bismuth compounds, including bismuth chromate, have been explored for potential applications in cancer chemo and radiotherapy. This includes the use of bismuth-based nanoparticles and nanodots for radiosensitization and research into bismuth radionuclides for targeted radioimmunotherapy (Kowalik, Masternak, & Barszcz, 2019).
Broad Photocatalytic Activity
Another bismuth chromate material, Cr2Bi3O11, synthesized by a direct mixing method, has shown higher photocatalytic activity in organic pollutant detoxification and oxygen evolution. Its ability to be activated by photons in a specific wavelength range highlights its potential in environmental remediation (Gao, Huang, Zhang, & Meng, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
dibismuth;dioxido(dioxo)chromium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.3Cr.12O/q2*+3;;;;;;;;;;6*-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMGMTYGCBZFST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Bi+3].[Bi+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Cr3O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
765.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth chromate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

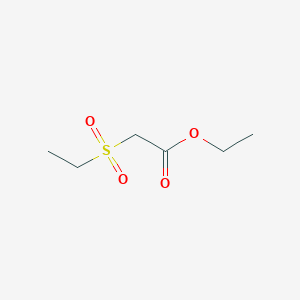
![1-[2-(Benzyloxy)-5-fluorophenyl]-2-bromo-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B3031383.png)
![1-Chloro-4-[(2-chloroethoxy)methyl]benzene](/img/structure/B3031384.png)

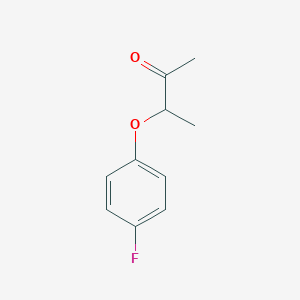

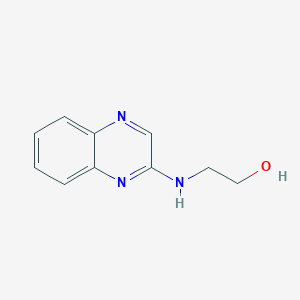

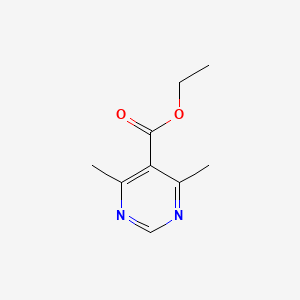
![Tert-butyl 4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carboxylate](/img/structure/B3031395.png)
![1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B3031396.png)
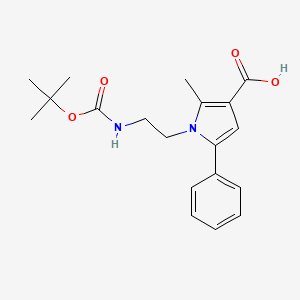
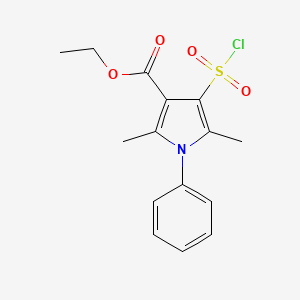
![4-[4-(Benzyloxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3031401.png)